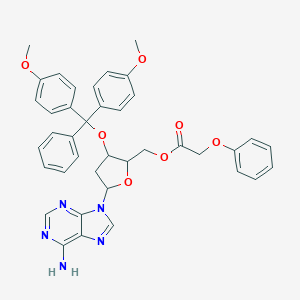

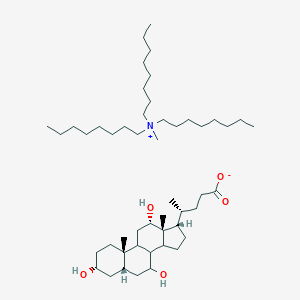

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenyl)methoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, utilizing different reagents and conditions tailored to construct specific molecular frameworks. These syntheses can include procedures such as alkylation, amidation, and condensation reactions, tailored to incorporate various functional groups into the desired molecular skeleton.

Molecular Structure Analysis

Molecules with similar structures to the compound often exhibit intricate hydrogen-bonded assemblages, as seen in derivatives of 2,6-bis(hydroxymethyl)phenol, which display networks resulting in sheet formations, and possible weak inter-sheet π-π interactions (Masci & Thuéry, 2002). These structural features are significant for understanding the compound's behavior and potential interaction mechanisms.

Chemical Reactions and Properties

Chemical reactions specific to this compound or its analogs, such as hydrogenation, methylation, or cyclization, significantly influence its chemical properties and reactivity. For instance, synthesis and reactions involving methoxy and phenyl groups, as reported in various studies, highlight the importance of substitution patterns and functional group modifications in determining the chemical behavior and reactivity of such molecules (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of complex organic molecules, including melting points, boiling points, and solubility, are directly related to their molecular structure. Factors such as the presence of methoxy groups and the overall molecular geometry influence these physical properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are dictated by the functional groups present in the molecule and their relative positions. Studies on similar compounds provide insights into how structural elements like methoxy, amino, and phenoxy groups contribute to the overall chemical behavior.

References

Scientific Research Applications

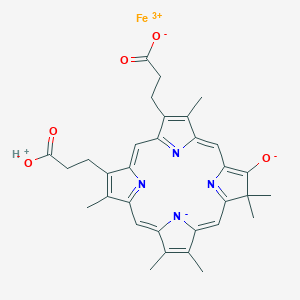

Minor Groove Binders

Minor groove binders like Hoechst 33258 have been extensively used as fluorescent DNA stains, with applications in chromosome and nuclear staining, and flow cytometry. These compounds bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Their properties make them useful in plant cell biology and provide a basis for rational drug design, particularly in investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

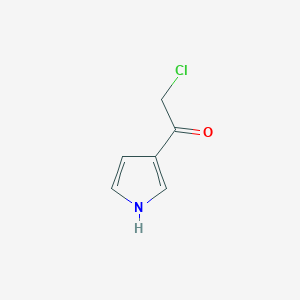

Conversion of Biomass to Furan Derivatives

Furan derivatives, synthesized from plant biomass like hexose carbohydrates and lignocellulose, have potential applications in producing sustainable polymers, functional materials, and fuels. These compounds could serve as an alternative feedstock for the chemical industry, reducing reliance on non-renewable hydrocarbon sources (Chernyshev et al., 2017).

Bisphenol A Alternatives

The study of bisphenol A (BPA) alternatives due to BPA's reproductive toxicity and endocrine-disrupting properties has led to the development and characterization of several alternative substances. This research aims to identify safer compounds for use in consumer products, focusing on potential hazards for children and pregnant women. However, data on the carcinogenicity, mutagenicity, reproductive toxicity, and endocrine-disrupting potential of many alternatives are limited or absent, highlighting the need for further study (den Braver-Sewradj et al., 2020).

properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O7/c1-46-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(47-2)20-16-28)51-32-21-34(44-25-43-36-37(40)41-24-42-38(36)44)50-33(32)22-49-35(45)23-48-31-11-7-4-8-12-31/h3-20,24-25,32-34H,21-23H2,1-2H3,(H2,40,41,42)/t32-,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGRLLZQAIJEH-LBFZIJHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)COC5=CC=CC=C5)N6C=NC7=C(N=CN=C76)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)COC5=CC=CC=C5)N6C=NC7=C(N=CN=C76)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-(bis(4-methoxyphenyl)(phenyl)methoxy)tetrahydrofuran-2-yl)methyl 2-phenoxyacetate | |

CAS RN |

115388-94-8 |

Source

|

| Record name | Adenosine, 3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 5′-(2-phenoxyacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115388-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)

![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)

![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)